An In-Depth Technical Guide to the Mechanism of Action of m-Nisoldipine in Vascular Smooth Muscle
An In-Depth Technical Guide to the Mechanism of Action of m-Nisoldipine in Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine, a second-generation dihydropyridine (B1217469) calcium channel blocker, is a potent vasodilator used in the management of hypertension and angina pectoris.[1] It is administered as a racemic mixture of two enantiomers, with the (+)-enantiomer being the more active form. This technical guide focuses on the mechanism of action of the less active enantiomer, m-Nisoldipine ((-)-nisoldipine), within vascular smooth muscle cells (VSMCs). While less potent than its counterpart, understanding the actions of m-Nisoldipine is crucial for a comprehensive pharmacological profile of the drug. This document details its primary and secondary mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and experimental workflows.
Primary Mechanism of Action: Blockade of L-type Calcium Channels
The principal mechanism of action for m-Nisoldipine, like other dihydropyridines, is the inhibition of L-type voltage-gated calcium channels (Ca_v1.2) in the plasma membrane of vascular smooth muscle cells.[2] These channels are crucial for regulating the influx of extracellular calcium (Ca²⁺), a key trigger for smooth muscle contraction.[2][3]
Upon depolarization of the VSMC membrane, L-type calcium channels open, allowing Ca²⁺ to enter the cell. This influx of Ca²⁺ binds to calmodulin, and the resulting Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent muscle contraction and vasoconstriction.[2]
m-Nisoldipine exhibits a high affinity for the L-type calcium channel, binding to the α1 subunit.[4] It demonstrates voltage-dependent binding, showing a higher affinity for channels in the inactivated state, which are more prevalent in the depolarized membranes of vascular smooth muscle compared to cardiac muscle.[5] This preferential binding stabilizes the channel in its inactive conformation, preventing the influx of Ca²⁺ and thereby inhibiting the contractile processes.[4] The result is relaxation of the vascular smooth muscle, leading to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[2]
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Caption: Signaling pathway of m-Nisoldipine in vascular smooth muscle.
Secondary Mechanism of Action: Antioxidant Properties
Recent studies have indicated that m-Nisoldipine possesses antioxidant properties that may contribute to its overall effect on vascular smooth muscle.[6] The proliferation of vascular smooth muscle cells is a key factor in the development of certain cardiovascular diseases, and this process can be stimulated by reactive oxygen species (ROS). m-Nisoldipine has been shown to attenuate the production of ROS, which in turn can inhibit the proliferation of vascular smooth muscle cells.[6] This antioxidant activity may also play a role in protecting the endothelium and improving its function.
This study demonstrated that m-nisoldipine effectively suppressed the 5-HT-induced PASMC proliferation, ERK1/2 and JNK activation and subsequent c-fos and c-jun mRNA expression, all of which might be associated with the Ca(2+) antagonistic and antioxidant properties of m-nisoldipine.[6]
Quantitative Data Summary
The following table summarizes the available quantitative data for nisoldipine, highlighting its potency and binding affinity. Data specifically for the m-enantiomer is limited, but the stereoselectivity of dihydropyridines is well-documented, with the (+)-enantiomer generally being significantly more potent.
| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |
| IC₅₀ | 10 nM | L-type Ca_v1.2 | In vitro | [4] |
| IC₅₀ | 4 x 10⁻⁸ M (phasic) | Rabbit coronary artery | K⁺-induced contraction | [7] |
| IC₅₀ | 1 x 10⁻¹³ M (tonic) | Rabbit coronary artery | K⁺-induced contraction | [7] |
| IC₅₀ | 3 x 10⁻¹⁰ M | Rabbit coronary artery | Acetylcholine-induced contraction | [7] |
| IC₅₀ | 28.2 µM | Rat myocardial membrane | Antioxidant activity | [4] |
| K_d | 0.16 nM | Bovine aortic membranes | [³H]nitrendipine binding | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Patch-Clamp Electrophysiology for L-type Ca²⁺ Currents
This protocol is adapted for recording L-type Ca²⁺ currents in a vascular smooth muscle cell line, such as A7r5.
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Cell Culture: Culture A7r5 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
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Solutions:
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External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH).
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Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
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Recording:
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Use a patch-clamp amplifier and pClamp software for data acquisition.
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Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
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Establish a whole-cell patch-clamp configuration.
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Hold the cell at a membrane potential of -80 mV to ensure availability of L-type Ca²⁺ channels.
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Elicit Ca²⁺ currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).
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After establishing a stable baseline current, perfuse the cell with the external solution containing various concentrations of m-Nisoldipine.
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Record the inhibition of the Ca²⁺ current at each concentration to determine the IC₅₀.
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Intracellular Calcium Imaging with Fura-2
This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) in primary vascular smooth muscle cells.
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Cell Isolation: Isolate vascular smooth muscle cells from arteries (e.g., rat aorta) by enzymatic digestion.
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Fura-2 Loading:
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Incubate the isolated cells with 2-5 µM Fura-2 AM in a physiological salt solution (PSS) for 30-60 minutes at room temperature in the dark.
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Wash the cells with PSS to remove extracellular Fura-2 AM.
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Imaging:
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Use an inverted fluorescence microscope equipped with a ratiometric imaging system.
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Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
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Record a stable baseline [Ca²⁺]i.
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Stimulate the cells with a vasoconstrictor (e.g., high K⁺ solution or phenylephrine) to induce a Ca²⁺ influx.
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After observing a stable increase in [Ca²⁺]i, apply m-Nisoldipine and record the change in the Fura-2 fluorescence ratio to determine its effect on intracellular calcium levels.
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Isometric Tension Measurement in Isolated Arterial Rings
This ex vivo protocol assesses the effect of m-Nisoldipine on vascular contractility.
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Tissue Preparation:
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Euthanize a laboratory animal (e.g., rabbit) and dissect the thoracic aorta.
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Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm wide rings.
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Mounting and Equilibration:
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Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
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Connect the rings to an isometric force transducer.
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Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.
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Experiment:
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Contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888) or KCl).
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Once a stable contraction is achieved, add cumulative concentrations of m-Nisoldipine to the organ bath.
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Record the relaxation response as a percentage of the pre-contraction.
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Construct a concentration-response curve to determine the EC₅₀ of m-Nisoldipine.
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References
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 3. What is Nisoldipine used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Nisoldipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The inhibitory effects of m-nisoldipine on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nisoldipine-induced relaxation in intact and skinned smooth muscles of rabbit coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of high affinity binding of calcium channel blocking drugs to vascular smooth muscle and cardiac sarcolemmal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
